
(2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2,3-difluorobenzyl group and a methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid typically involves the reaction of 2,3-difluorobenzyl alcohol with 5-methyl-2-hydroxyphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and nucleophiles are employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce borane derivatives. Substitution reactions can result in a variety of functionalized compounds.
Applications De Recherche Scientifique
(2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of (2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor binding studies. The pathways involved often include the formation of boronate complexes, which can modulate the activity of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the difluorobenzyl and methyl groups, making it less specific in certain reactions.
(4-Fluoro-2,5-dimethylphenyl)boronic acid: Similar structure but with a single fluorine atom, leading to different reactivity and applications.
Borinic acids: Contain two C-B bonds and one B-O bond, offering different reactivity compared to boronic acids.
Uniqueness
The presence of the 2,3-difluorobenzyl group in (2-((2,3-Difluorobenzyl)oxy)-5-methylphenyl)boronic acid imparts unique electronic properties, enhancing its reactivity and specificity in certain chemical reactions. This makes it a valuable compound for applications requiring precise molecular interactions.
Propriétés
Numéro CAS |
1313761-16-8 |
|---|---|
Formule moléculaire |
C14H13BF2O3 |
Poids moléculaire |
278.06 g/mol |
Nom IUPAC |
[2-[(2,3-difluorophenyl)methoxy]-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C14H13BF2O3/c1-9-5-6-13(11(7-9)15(18)19)20-8-10-3-2-4-12(16)14(10)17/h2-7,18-19H,8H2,1H3 |
Clé InChI |
LLRORVWOAXKQIQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C)OCC2=C(C(=CC=C2)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-N-[3-(piperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14138695.png)
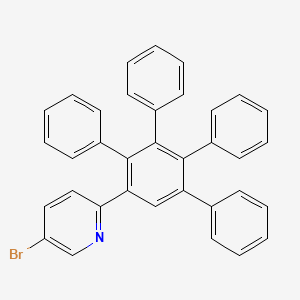
![1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14138716.png)
![1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione](/img/structure/B14138718.png)
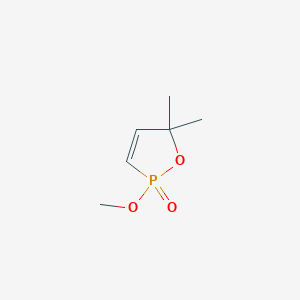
![2-((3-benzyl-4,8,8-trimethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B14138727.png)
![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)
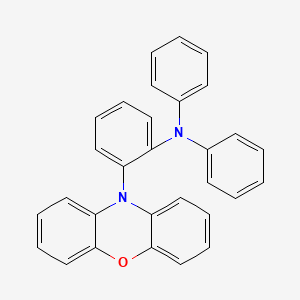
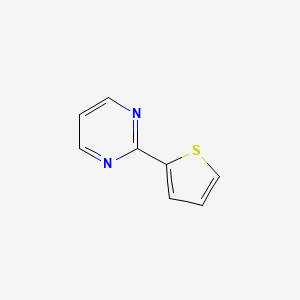
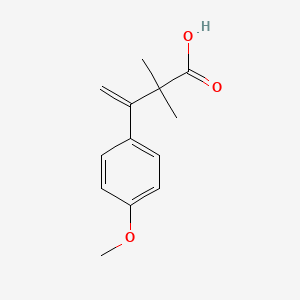

![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)

